molecular formula C33H38O7 B12102379 Morellinol

Morellinol

Cat. No.: B12102379
M. Wt: 546.6 g/mol
InChI Key: UWZMGTSPGQXAAP-VCHYOVAHSA-N
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Description

Morellinol is a bioactive benzophenone derivative isolated from Garcinia morella (Indian gamboge), a plant known for its medicinal resin and seeds . Structurally, it belongs to the caged Garcinia xanthones, characterized by a 4-oxatricyclo[4.3.1.0³,⁷]dec-8-en-2-one scaffold . This compound is biosynthetically derived from morellin through oxidation at the C29 position, resulting in a hydroxylated caged structure . This compound has gained attention for its potent inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, with a binding energy of −7.3 kcal/mol, surpassing the standard drug acarbose in computational studies . Despite its low natural abundance in plant extracts (~0.139% peak area in A.

Properties

Molecular Formula

C33H38O7

Molecular Weight

546.6 g/mol

IUPAC Name

12-hydroxy-19-[(E)-4-hydroxy-3-methylbut-2-enyl]-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione

InChI

InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3/b18-10+

InChI Key

UWZMGTSPGQXAAP-VCHYOVAHSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/CO)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isomorellinol can be synthesized through a series of chemical reactions involving the precursor compounds found in Garcinia hanburyi. The synthetic route typically involves the isolation of the resin, followed by purification and structural elucidation using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of isothis compound involves large-scale extraction from Garcinia hanburyi resin. The process includes solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity isothis compound .

Chemical Reactions Analysis

Types of Reactions

Isomorellinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of isothis compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

Isomorellinol has a wide range of scientific research applications:

Mechanism of Action

Isomorellinol exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Structural Analogs from Garcinia Species

Morellinol is part of a family of caged xanthones and benzophenones isolated from Garcinia species. Key structural analogs include:

Compound Source Structural Features Key Bioactivity Reference
This compound G. morella seeds Caged xanthone with C29 hydroxylation α-Glucosidase inhibition (−7.3 kcal/mol)
Morellin G. morella resin Precursor with cis C27=C28 double bond Anticancer, antimicrobial
Gambogic acid G. hanburyi resin Caged xanthone with C5 prenylation Anticancer (induces apoptosis)
Mangostin G. mangostana Non-caged xanthone with isoprenyl groups Antioxidant, anti-inflammatory

Key Insights :

  • The caged scaffold in this compound and gambogic acid enhances target binding via hydrophobic interactions, whereas non-caged analogs like mangostin rely on phenolic groups for activity .
  • Oxidation at C29 (as in this compound vs. morellin) improves α-glucosidase affinity by forming hydrogen bonds with Asp203/Asp542 residues .
Functional Analogs in Enzyme Inhibition

This compound’s α-glucosidase inhibitory activity is compared to both natural and synthetic compounds:

Compound Type Binding Energy (kcal/mol) IC50 (α-glucosidase) Oral Bioavailability Toxicity Concerns Reference
This compound Natural benzophenone −7.3 Not reported Low (Lipinski violations: MW, logP) Hepatotoxicity
Phentolamine Synthetic phenolic imidazoline −7.1 Not reported Moderate (no Lipinski violations) None reported
Acarbose Synthetic oligosaccharide −6.5 (computational) 53.75 mg/mL (extract) High Gastrointestinal side effects
p-Toluic acid Natural aromatic acid −5.8 Not reported High Low affinity

Key Insights :

  • This compound outperforms acarbose in binding energy but has lower oral bioavailability due to high molecular weight (MW > 500) and logP (>5) .
Pharmacokinetic and Toxicity Profiles

A comparative analysis of drug-likeness and safety:

Parameter This compound Phentolamine Gambogic Acid
Lipinski’s Rule Compliance Violates MW, logP Compliant Violates MW, logP
Caco-2 Permeability Low Moderate Low
hERG Inhibition Non-inhibitor Non-inhibitor Inhibitor (risk)
Hepatotoxicity High risk Low risk High risk
BBB Penetration No Yes No

Data Sources :

Key Insights :

  • Phentolamine’s BBB penetration and compliance with Lipinski’s rules make it a more viable drug candidate despite slightly lower enzyme affinity .
  • This compound’s hepatotoxicity risk necessitates structural optimization for clinical use .

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